![molecular formula C17H21NO B14399900 3-[3-(4-Ethoxyphenyl)propyl]aniline CAS No. 89807-70-5](/img/structure/B14399900.png)
3-[3-(4-Ethoxyphenyl)propyl]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[3-(4-Ethoxyphenyl)propyl]aniline is an organic compound that belongs to the class of aromatic amines It features a benzene ring substituted with an ethoxy group and a propyl chain, which is further attached to an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(4-Ethoxyphenyl)propyl]aniline can be achieved through a multi-step process involving Friedel-Crafts alkylation and subsequent amination. One common method involves the following steps:
Friedel-Crafts Alkylation:
Ethoxylation: The ethoxy group can be introduced via an etherification reaction using ethanol (C₂H₅OH) and a suitable acid catalyst.
Industrial Production Methods
Industrial production of this compound typically involves large-scale implementation of the above synthetic routes, with optimization for yield and purity. Continuous flow reactors and advanced catalytic systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-[3-(4-Ethoxyphenyl)propyl]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of corresponding quinones or nitro derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst, resulting in the formation of amines or alcohols.
Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, can be performed using reagents like nitric acid (HNO₃), sulfuric acid (H₂SO₄), and halogens (Cl₂, Br₂).
Common Reagents and Conditions
Oxidation: KMnO₄, CrO₃, acidic or basic conditions.
Reduction: LiAlH₄, H₂ with a catalyst (e.g., Pd/C).
Substitution: HNO₃, H₂SO₄, Cl₂, Br₂, FeCl₃ as a catalyst.
Major Products
Oxidation: Quinones, nitro derivatives.
Reduction: Amines, alcohols.
Substitution: Nitro compounds, sulfonic acids, halogenated derivatives.
Scientific Research Applications
3-[3-(4-Ethoxyphenyl)propyl]aniline has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical agent due to its structural similarity to known bioactive compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-[3-(4-Ethoxyphenyl)propyl]aniline involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies on its binding affinity, molecular docking, and pathway analysis are essential to elucidate its precise mechanism.
Comparison with Similar Compounds
Similar Compounds
Aniline: A simpler aromatic amine with a single amino group attached to the benzene ring.
4-Ethoxyaniline: An aniline derivative with an ethoxy group attached to the benzene ring.
3-Phenylpropylamine: A compound with a propyl chain attached to the benzene ring and an amino group.
Uniqueness
3-[3-(4-Ethoxyphenyl)propyl]aniline is unique due to the presence of both an ethoxy group and a propyl chain on the benzene ring, along with the aniline moiety. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
89807-70-5 |
|---|---|
Molecular Formula |
C17H21NO |
Molecular Weight |
255.35 g/mol |
IUPAC Name |
3-[3-(4-ethoxyphenyl)propyl]aniline |
InChI |
InChI=1S/C17H21NO/c1-2-19-17-11-9-14(10-12-17)5-3-6-15-7-4-8-16(18)13-15/h4,7-13H,2-3,5-6,18H2,1H3 |
InChI Key |
IWYSLEVUQOKISB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)CCCC2=CC(=CC=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


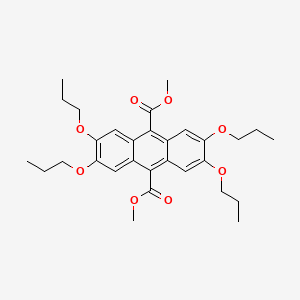
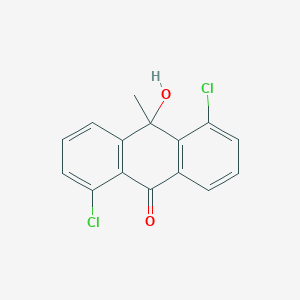
![2H-Pyran, 2-[(diphenylmethyl)thio]tetrahydro-](/img/structure/B14399835.png)
![2-[2-(Naphthalen-2-yl)ethenyl]thiophene](/img/structure/B14399837.png)
![2-[2-(3,4-Dichlorophenyl)hydrazinylidene]-N-methylpyrrolidine-1-carboxamide](/img/structure/B14399838.png)

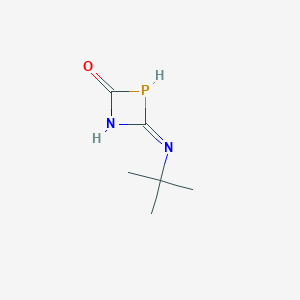
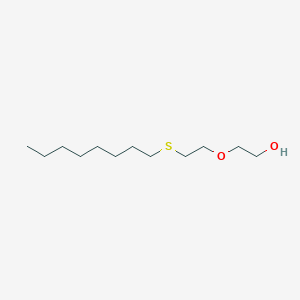
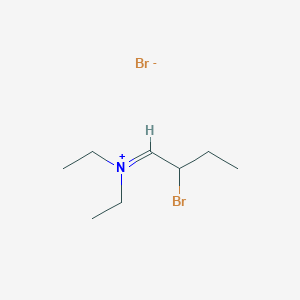
![7-Methoxy-5H-[1]benzopyrano[4,3-b]pyridin-5-one](/img/structure/B14399868.png)
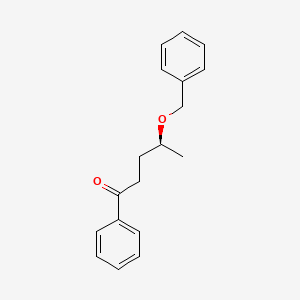
![2,2'-[(2-Hydroxy-1,3-phenylene)di(ethane-1,1-diyl)]diphenol](/img/structure/B14399871.png)

![N-Bicyclo[2.2.1]heptan-2-yl-N'-butyl-N-[(4-methylphenyl)methyl]urea](/img/structure/B14399887.png)
